1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile
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Overview
Description
1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile is a member of the benzoxazocine class of compounds It is characterized by a tetrahydro-1H-2,5-benzoxazocine core structure substituted with a phenyl group and a carbonitrile group
Preparation Methods
The synthesis of 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with a phenyl-substituted amine and a suitable carbonitrile precursor, followed by cyclization using a catalyst such as sulfuric acid . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a central nervous system (CNS) agent, particularly for its analgesic properties. It may act as a non-opioid analgesic with effects on neurotransmitter reuptake.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The exact mechanism of action of 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile is not fully understood. it is believed to involve the inhibition of neurotransmitter reuptake, particularly dopamine, serotonin, and norepinephrine . This inhibition may contribute to its analgesic effects by modulating pain pathways in the CNS.
Comparison with Similar Compounds
1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine-5-carbonitrile can be compared with other benzoxazocine derivatives, such as:
Nefopam: A centrally-acting analgesic with a similar core structure but different substituents.
5-Methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine: Another derivative with a methyl group at the 5-position.
Properties
IUPAC Name |
1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-13-19-10-11-20-17(14-6-2-1-3-7-14)16-9-5-4-8-15(16)12-19/h1-9,17H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNMALVESUWGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C2CN1C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517630 |
Source
|
Record name | 1-Phenyl-1,3,4,6-tetrahydro-5H-2,5-benzoxazocine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84940-28-3 |
Source
|
Record name | 1-Phenyl-1,3,4,6-tetrahydro-5H-2,5-benzoxazocine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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